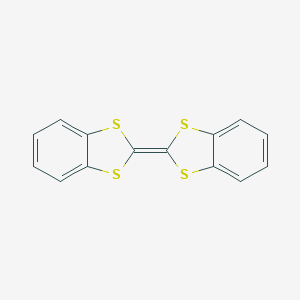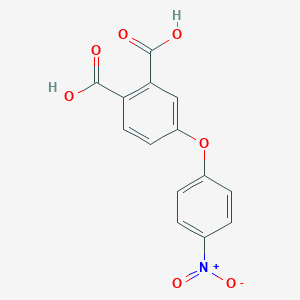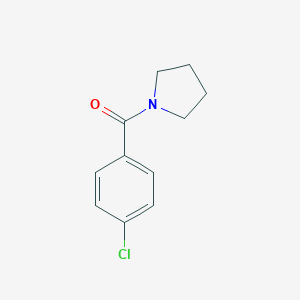
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is a heterocyclic organic compound that has a spirocyclic structure. It is a potential drug candidate that has been synthesized and investigated for its biological activities.
Wirkmechanismus
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate the immune response by regulating the production of cytokines.
Biochemische Und Physiologische Effekte
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been shown to affect various biochemical and physiological processes. It inhibits the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It also regulates the expression of genes that are involved in the cell cycle and apoptosis. Moreover, it modulates the immune response by regulating the production of cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities. Moreover, it has a spirocyclic structure, which makes it a potential scaffold for the design and synthesis of novel compounds with improved biological activities. However, it also has some limitations, such as its moderate yield and the need for further optimization of its biological activities.
Zukünftige Richtungen
There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-. One direction is to investigate its potential as a lead compound for the design and synthesis of novel antimicrobial, anticancer, and anti-inflammatory agents. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, it can be used as a tool compound for the study of various biochemical and physiological processes. Finally, it can be further optimized to improve its biological activities and pharmacokinetic properties.
Synthesemethoden
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- involves the condensation of 2-mercaptobenzaldehyde and cyclohexanone with 2-aminobenzoic acid in the presence of a catalyst. The reaction proceeds via a multicomponent reaction and results in the formation of the spirocyclic structure. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
172984-40-6 |
|---|---|
Produktname |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- |
Molekularformel |
C25H26N2OS |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
2-ethylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-2-29-24-26-22-20-14-8-7-11-18(20)17-25(15-9-4-10-16-25)21(22)23(28)27(24)19-12-5-3-6-13-19/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3 |
InChI-Schlüssel |
PYNOILLHGJPYKW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Andere CAS-Nummern |
172984-40-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



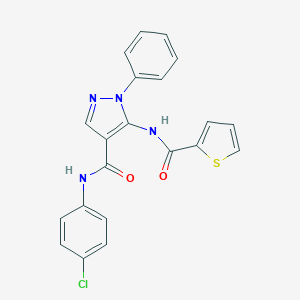
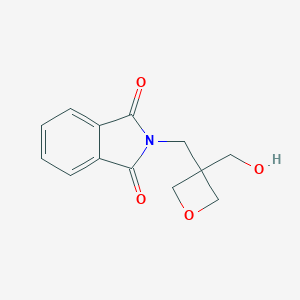
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
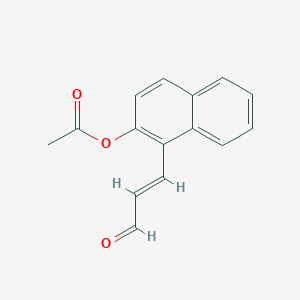
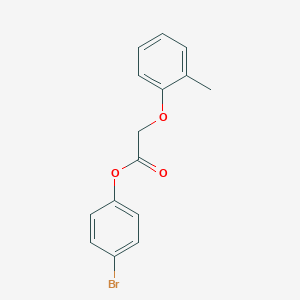
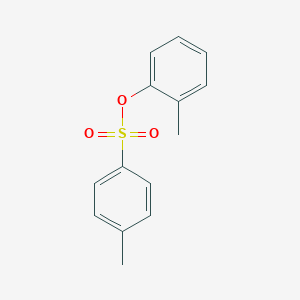
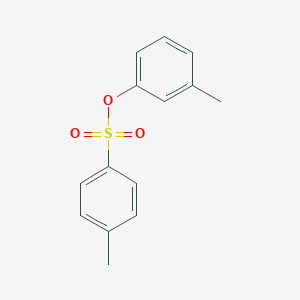
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

